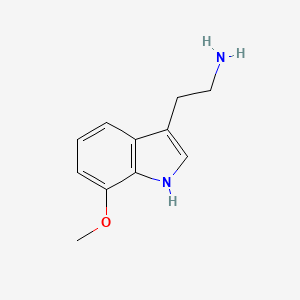

7-Methoxytryptamine

Overview

Description

7-Methoxytryptamine is a chemical compound with the molecular weight of 226.71 . It is a derivative of tryptamine, a broad class of classical or serotonergic hallucinogens .

Molecular Structure Analysis

The molecular structure of this compound consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5 . The molecular formula is C11H14N2O .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, related compounds such as melatonin have been studied. Melatonin is known to be involved in multiple growth and developmental processes, also mediating environmental stress responses .Physical And Chemical Properties Analysis

This compound is a chemical compound with the molecular weight of 226.71 . The molecular formula is C11H14N2O .Scientific Research Applications

Biosynthesis and Circadian Rhythm

7-Methoxytryptamine, a compound related to serotonin, has been studied for its role in biosynthesis and circadian rhythms. In the pineal gland of golden hamsters, a day-night rhythmicity was observed in the amount of 5-methoxytryptamine, a related compound, indicating its potential involvement in circadian processes (Galzin et al., 1988).

Neuropharmacological Studies

Research on 5-methoxytryptamine, a structurally similar compound to this compound, has provided insights into its potential neuropharmacological properties. Studies have explored its effects on serotonin-containing neurons in the brain, suggesting a more powerful effect on presynaptic neurons (De Montigny & Aghajanian, 1977).

Radioprotective Effects

The radioprotective effects of 5-methoxytryptamine, closely related to this compound, were studied for their impact on colony-forming cells, revealing a protective effect in both low and high dose ranges (Fehér, Gidáli, & Sztanyik, 1968).

Role in Plant Physiology

This compound's analog, melatonin (N-acetyl-5-methoxytryptamine), has been studied in plants, where it influences flowering in the short-day plant Chenopodium rubrum. This suggests a potential role of similar compounds in plant physiological processes (Kolar, Johnson, & Macháčková, 2003).

Analytical Detection and Measurement

Analytical techniques have been developed for detecting and measuring 5-methoxytryptamine in various tissues, indicating the importance of this compound in various biological contexts and possibly extending to this compound (Prozialeck, Boehme, & Vogel, 1978).

Hemodynamic Effects in Animal Models

Studies on 5-methoxytryptamine have shown its impact on systemic and regional hemodynamics in rats, suggesting the compound's influence on cardiovascular physiology (Platonova & Medvedev, 1992)

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 7-Methoxytryptamine . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

7-Methoxytryptamine, also known as Melatonin, primarily targets the Melatonin receptors MT1 and MT2 . These receptors are predominantly expressed in many mammalian organs and play a crucial role in various physiological processes .

Mode of Action

This compound interacts with its targets, the MT1 and MT2 receptors, causing inhibition of the adenylate cyclase/cAMP activity and increases phospholipase C/IP3 action . This interaction results in a variety of physiological responses, including the regulation of sleep patterns, mood, and circadian rhythms .

Biochemical Pathways

The synthesis of this compound involves the hydroxylation of the essential amino acid tryptophan at carbon 5, forming 5-hydroxytryptophan by tryptophan hydroxylase . This compound is then decarboxylated to form serotonin . Additionally, an alternative pathway involving the cytochrome P450 2D (CYP2D)-catalyzed O-demethylation of 5-methoxytryptamine to serotonin has been shown in vitro .

Pharmacokinetics

This compound is synthesized in the pineal gland from the amino acid tryptophan . Its synthesis and secretion are suppressed by light and enhanced by darkness, thereby regulating the circadian rhythms of several biological functions, including the sleep-wake cycle .

Result of Action

The action of this compound results in a variety of physiological effects. It acts as an antioxidant and scavenges excessive free radicals generated in the body . It also plays roles in oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation . Furthermore, it preserves SRF and MRTFA, thereby attenuating SMC phenotypic switch by blocking p38 MAPK and NF-κB activation .

Action Environment

The action of this compound is influenced by environmental factors, particularly the light/dark cycle. Its production and release are controlled by this cycle; light inhibits the production whereas darkness stimulates it . Maternal this compound also programs the fetuses’ behavior and physiology to cope with the environmental light/dark cycle and season after birth .

Biochemical Analysis

Biochemical Properties

It is a multifunctional indolamine compound synthesized mainly from the metabolism of tryptophan via serotonin . It plays a role in many physiological events, such as synchronizing circadian rhythms, reproduction, preserving the integrity of the gastrointestinal system with an anti-ulcerative effect in tissues and organs from which it is produced .

Cellular Effects

7-Methoxytryptamine has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a powerful antioxidant and anti-apoptotic agent that prevents oxidative and nitrosative damage to all macromolecules due to its ability to form in metabolic activities, directly excrete toxic oxygen derivatives, and reduce the formation of reactive oxygen and nitrogen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a chronobiotic material, which proportionally acts as a rhythmic stabilizer of the body . Its production and release are controlled by light-dark cycle; the light inhibits the production whereas darkness stimulates it .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the acute and post-acute effects of 5-MeO-DMT, a compound similar to this compound, have been compared to those induced by epileptiform activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For example, melatonin has been shown to significantly improve the behavior and pathological results of subarachnoid hemorrhage animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels. For instance, it is synthesized from low-cost l-Trp in E. coli .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For instance, it has the capacity to pass through all biological membranes due to its small molecular size and high lipophilicity and it is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .

properties

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10/h2-4,7,13H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJIGHUQQNOCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2436-04-6 | |

| Record name | 7-Methoxytryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(7-methoxy-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

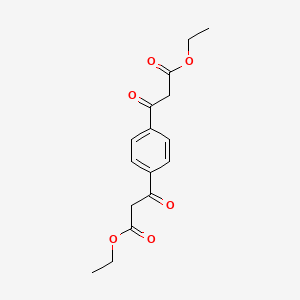

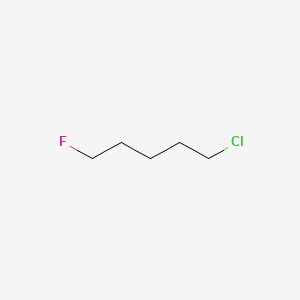

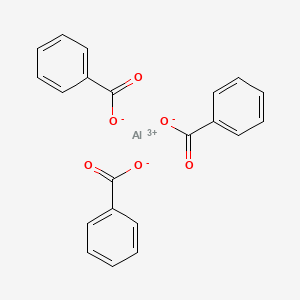

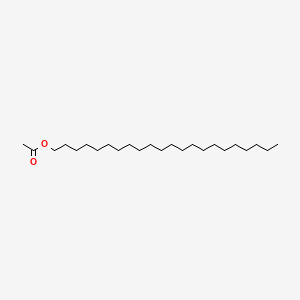

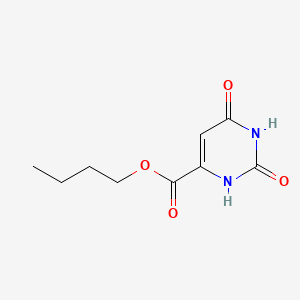

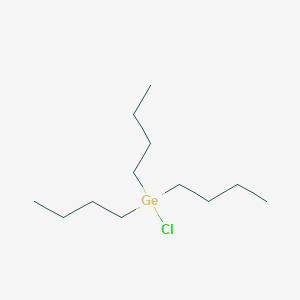

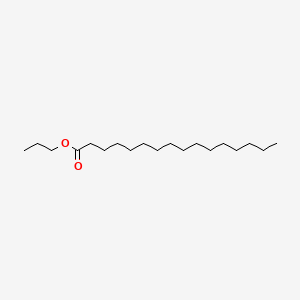

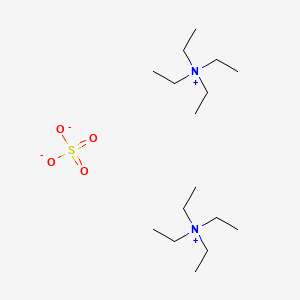

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)